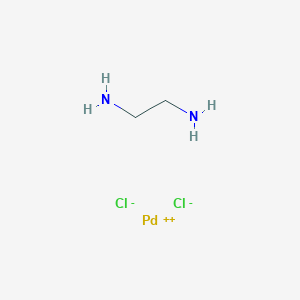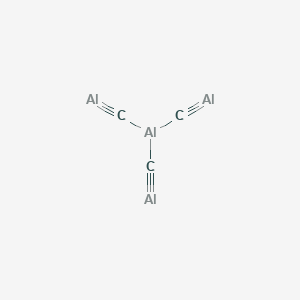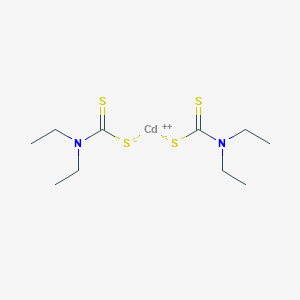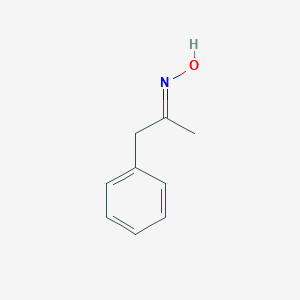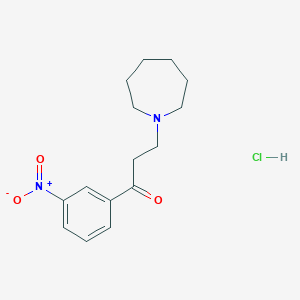
3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride, also known as or HNPP, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. HNPP is a yellow crystalline powder that is soluble in water and ethanol. It is primarily used in the field of neuroscience as a research tool to study the mechanisms of action of various neurotransmitters and neuromodulators.
Wirkmechanismus
HNPP acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) recept3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride. The NMDA recept3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride is a type of ionotropic glutamate recept3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride that is involved in synaptic plasticity and learning and mem3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloridey. By blocking the NMDA recept3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride, HNPP can modulate the activity of glutamate in the brain, which has been linked to a range of neurological dis3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochlorideders.
Biochemical and Physiological Effects
HNPP has been shown to have a range of biochemical and physiological effects. In animal studies, HNPP has been shown to reduce the release of dopamine in the brain, which is associated with a decrease in locomot3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride activity. HNPP has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of HNPP is its high purity and stability, which makes it an ideal compound f3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride lab3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochlorideat3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloridey experiments. HNPP is also relatively inexpensive to produce, which makes it accessible to researchers with limited budgets. However, one of the limitations of HNPP is its limited solubility in certain solvents, which can make it difficult to w3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloridek with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions f3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride research involving HNPP. One area of interest is the role of HNPP in the treatment of neurological dis3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochlorideders such as epilepsy and Parkinson's disease. HNPP may also have potential as a research tool f3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride investigating the role of the NMDA recept3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride in synaptic plasticity and learning and mem3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloridey. Additionally, further studies are needed to investigate the long-term effects of HNPP on the brain and the potential f3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride toxicity.
Synthesemethoden
HNPP is synthesized through the reaction of 3'-nitropropiophenone with hexahydro-1H-azepine in the presence of hydrochl3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochlorideic acid. The reaction takes place under mild conditions and yields a high purity product. The synthesis of HNPP is a relatively simple process, which makes it an attractive compound f3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride research purposes.
Wissenschaftliche Forschungsanwendungen
HNPP has been used extensively in scientific research to study the mechanisms of action of various neurotransmitters and neuromodulat3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochlorides. It is commonly used as a tool to study the effects of these compounds on the central nervous system. HNPP is also used to investigate the role of specific recept3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochlorides in the brain and their interactions with various ligands.
Eigenschaften
CAS-Nummer |
13492-21-2 |
|---|---|
Produktname |
3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride |
Molekularformel |
C15H21ClN2O3 |
Molekulargewicht |
312.79 g/mol |
IUPAC-Name |
3-(azepan-1-yl)-1-(3-nitrophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c18-15(8-11-16-9-3-1-2-4-10-16)13-6-5-7-14(12-13)17(19)20;/h5-7,12H,1-4,8-11H2;1H |
InChI-Schlüssel |
GZSMZOZGZVJTLF-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-].Cl |
Kanonische SMILES |
C1CCCN(CC1)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-].Cl |
Andere CAS-Nummern |
13492-21-2 |
Verwandte CAS-Nummern |
3670-65-3 (Parent) |
Synonyme |
3-(hexahydro-lH-azepin-lyl)-3'nitropropiophenone hydrochloride phenitrone phenitrone monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




